3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR) complexes, specifically mTORC1 and mTORC2 . This compound is primarily used in research related to phosphorylation and dephosphorylation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KU63794 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. The key steps include:
- Formation of the pyrido[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of the morpholine groups at specific positions on the core structure.
- Attachment of the methoxybenzenemethanol moiety to the core structure.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of KU63794 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is produced in solid form and stored under conditions that protect it from light and moisture .
Chemical Reactions Analysis
Types of Reactions
KU63794 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
KU63794 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study phosphorylation and dephosphorylation processes.
Biology: Employed in cell biology research to investigate the role of mTOR complexes in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways.
Mechanism of Action
KU63794 exerts its effects by selectively inhibiting the activity of mTORC1 and mTORC2 complexes. The compound binds to the active site of mTOR, preventing its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, including the phosphorylation of Akt, S6K, and 4E-BP1, which are crucial for cell growth and proliferation . The compound shows high specificity for mTOR complexes, with minimal activity against other protein and lipid kinases .
Comparison with Similar Compounds
KU63794 is unique in its high selectivity and potency as an mTOR inhibitor. Similar compounds include:
Temsirolimus: Another mTOR inhibitor used in cancer therapy, but with a different mechanism of action and specificity.
Everolimus: Similar to temsirolimus, used in cancer treatment and organ transplantation.
PP242: A dual mTORC1 and mTORC2 inhibitor, but with different pharmacokinetic properties and specificity.
KU63794 stands out due to its high specificity for mTORC1 and mTORC2, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
104940-87-6 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
InChI Key |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
Canonical SMILES |
CC(=O)C(=C)N1C=NC=N1 |
104940-87-6 | |
Synonyms |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.